molecular formula C7H15NO B1294979 N-Ethyl-4-hydroxypiperidine CAS No. 3518-83-0

N-Ethyl-4-hydroxypiperidine

Cat. No. B1294979
CAS RN: 3518-83-0
M. Wt: 129.2 g/mol
InChI Key: AHOJTPZHHMJMCW-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxypiperidine is a chemical compound with the formula C₇H₁₅NO . It is also known as 1-Ethyl-4-hydroxypiperidine or 1-Ethyl-4-piperidinol .


Synthesis Analysis

While specific synthesis methods for N-Ethyl-4-hydroxypiperidine were not found, piperidine derivatives, which N-Ethyl-4-hydroxypiperidine is a part of, have been synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular weight of N-Ethyl-4-hydroxypiperidine is 129.2001 . The IUPAC Standard InChI is InChI=1S/C7H15NO/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 .


Chemical Reactions Analysis

Piperidines, including N-Ethyl-4-hydroxypiperidine, are important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

N-Ethyl-4-hydroxypiperidine is a colorless to pale-yellow to yellow liquid .

Scientific Research Applications

Stereodivergent Synthesis

A stereodivergent approach towards functionalized 4-hydroxypiperidines was developed, involving biocatalytic generation of enantiopure starting materials and subsequent functionalization via N-acyliminium ion-mediated CC-bond formation (Vink et al., 2002). This method allows for the preparation of both diastereomeric forms of 4-hydroxypiperidines, highlighting its flexibility and efficiency in producing stereochemically complex structures.

Aza-Prins-Cyclization

The synthesis of 4-hydroxypiperidines via aza-Prins-cyclization was achieved with high selectivity and good yields using 10 mol% phosphomolybdic acid under mild conditions (Yadav et al., 2009). This represents the first report of preparing 4-hydroxypiperidines through this cyclization process, offering a novel pathway for the synthesis of these compounds.

Catalytic Reductive Aldol Cyclization

A Cu(I)-catalyzed reductive aldol cyclization process was developed for the synthesis of 4-hydroxypiperidin-2-ones, achieving high diastereoselectivity (Lam et al., 2005). This method, used in combination with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines, highlighting its utility in complex molecule construction.

Ligands for Copper-Catalyzed N-Arylation

A family of 4-hydroxypiperidines served as efficient ligands for copper-catalyzed Ullmann coupling reactions (Patil et al., 2015). These ligands, in combination with CuI, catalyzed the synthesis of a wide range of N-arylated compounds in moderate to excellent yields, demonstrating their potential in facilitating important coupling reactions.

Practical Biocatalytic Processes

A practical biocatalytic process was developed for the synthesis of (S)-N-Boc-3-hydroxypiperidine, an important chiral intermediate for anticancer drug synthesis. This process utilized an NADPH-dependent reductase from Saccharomyces cerevisiae, showing great potential for industrial application due to its high yield, enantioselectivity, and efficiency (Chen et al., 2017).

Safety And Hazards

N-Ethyl-4-hydroxypiperidine is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidine-containing compounds, including N-Ethyl-4-hydroxypiperidine, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field .

properties

IUPAC Name

1-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOJTPZHHMJMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188670
Record name 1-Ethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-hydroxypiperidine

CAS RN

3518-83-0
Record name 1-Ethyl-4-piperidinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-piperidinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpiperidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.481
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Record name 1-ETHYL-4-PIPERIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AM Paturzo - 2022 - search.proquest.com
… have similar components such as benzoic acid, menthol, and nicotine, to both the reported components and each other as well as an additional component, n-ethyl-4-hydroxypiperidine, …
Number of citations: 2 search.proquest.com
X Doisy, IS Blagbrough, S Wonnacott… - Pharmacy and …, 1998 - Wiley Online Library
The norditerpenoid alkaloid methyllycaconitine (MLA) acts as a competitive antagonist on the nicotinic acetylcholine receptor (nAChR) with a high preference for the neuronal α‐…
Number of citations: 22 onlinelibrary.wiley.com
KJ Goodall, D Barker, MA Brimble - Synlett, 2005 - thieme-connect.com
… N-Ethyl-3-piperidinemethanol (20) and N-ethyl-4-hydroxypiperidine were esterified using … [48] In a second series, N-ethyl-3-piperidinemethanol (20) and N-ethyl-4-hydroxypiperidine …
Number of citations: 23 www.thieme-connect.com
SO Salihu, NK Abu Bakar - 2017 - repository.futminna.edu.ng
The American Public Health Association (APHA) analysis of chemical oxygen demand (COD) by the closed-tube reflux colorimetric method requires the use of Kalium dichromate (…
Number of citations: 0 repository.futminna.edu.ng
ON Fedyaeva, AA Vostrikov, AV Shishkin… - Russian Journal of …, 2012 - Springer
The conversion of brown coal in sub- and supercritical water at 310–460C and pressures up to 30 MPa in the cyclic pressurization and depressurization modes is studied. The …
Number of citations: 27 link.springer.com
SO Salihu - 2017 - repository.futminna.edu.ng
Due to the ubiquitous presence of aqueous interfaces in nature, the interfacial properties at/near the aqueous interface are highly crucial in the aerosol science, atmospheric chemistry …
Number of citations: 0 repository.futminna.edu.ng

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